4-Fluoro-2-(trifluoromethyl)benzylamine is a fluorinated organic compound with the molecular formula C9H6F4N and a CAS number of 202522-22-3. It appears as a colorless solid and is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to a benzylamine structure. The unique arrangement of these functional groups imparts distinctive chemical properties, making it an important compound in medicinal chemistry and materials science .
Due to the lack of specific research on 4-Fluoro-2-(trifluoromethyl)benzylamine, a mechanism of action cannot be established at this time. If the compound is used in biological systems, its mechanism of action would depend on the specific target molecule or process it interacts with.
These reactions are crucial for synthesizing complex molecules in drug discovery, particularly in developing inhibitors for therapeutic targets.
Research indicates that fluorinated benzylamines, including 4-fluoro-2-(trifluoromethyl)benzylamine, exhibit promising biological activities. They have been studied for their potential as:
Each compound's unique substitution pattern affects its biological activity and chemical reactivity, highlighting the importance of fluorination in drug design and development .
Interaction studies of 4-fluoro-2-(trifluoromethyl)benzylamine derivatives have revealed their potential mechanisms of action. For example, some compounds have been identified as selective inhibitors of phenylethanolamine N-methyltransferase, which is involved in the biosynthesis of adrenergic neurotransmitters. This suggests a pathway for developing drugs that modulate neurotransmitter levels in the central nervous system.
4-Fluoro-2-(trifluoromethyl)benzylamine is characterized by its distinctive molecular structure, described by the chemical formula C₈H₇F₄N and a molecular weight of 193.15 g/mol. The compound features three key structural components arranged on a benzene ring:
The structural representation can be further defined through its IUPAC name [4-fluoro-2-(trifluoromethyl)phenyl]methanamine and its InChI notation: InChI=1/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2/p+1.
The compound exists as a solid at room temperature with a melting point of 46°C and a boiling point of 185°C at 1013 hPa. The molecular architecture establishes a framework with significant electron density variations across the aromatic ring due to the electron-withdrawing nature of both fluorinated substituents.
Property | Value |
---|---|
Chemical Formula | C₈H₇F₄N |
Molecular Weight | 193.15 g/mol |
Melting Point | 46°C |
Boiling Point | 185°C (1013 hPa) |
Physical State | Solid at room temperature |
The presence of both a fluorine atom and a trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzylamine creates distinctive supramolecular interactions that influence the compound's behavior in various chemical environments. Research on similar fluorinated compounds reveals that these groups participate in several important intermolecular interactions:
The fluorinated benzene derivatives form specific supramolecular motifs in crystal structures through C(sp²)–H⋯F–C(sp²) hydrogen bonds, which are typically preferred over C(sp²)–H⋯F–C(sp³) interactions. These hydrogen bonding networks typically occur within a distance range of 2.2-2.7 Å, providing significant crystal lattice stabilization.
Quantum Theory of Atoms in Molecules (QTAIM) analysis has demonstrated that C(sp²)/(sp³)–F⋯F–C(sp²)/(sp³) interactions are closed-shell in nature and provide local stabilization effects similar to weak hydrogen bonds. These interactions contribute substantially to the three-dimensional arrangement of molecules in solid-state structures.
The trifluoromethyl group serves as a distinct structural entity that:
The electronic properties of 4-Fluoro-2-(trifluoromethyl)benzylamine are significantly influenced by its fluorinated substituents, which can be quantified using Hammett substituent constants. These constants provide valuable insight into how substituents affect charge distribution and reactivity:
Substituent | σmeta | σpara | σI | Es |
---|---|---|---|---|
F | 0.34 | 0.06 | 0.52 | -0.46 |
CF₃ | 0.43 | 0.54 | 0.42 | -2.40 |
Table: Hammett constants and Taft's steric parameter values for key substituents
The Hammett equation, expressed as log(K/K₀) = σρ, relates reaction rates or equilibrium constants to substituent effects. In this equation:
Both fluorine and trifluoromethyl groups exhibit positive σ values, indicating their electron-withdrawing character. The trifluoromethyl group exerts a stronger electron-withdrawing effect (σpara = 0.54) than the fluorine atom (σpara = 0.06), especially in the para position. These electronic effects influence:
The steric properties of 4-Fluoro-2-(trifluoromethyl)benzylamine are dominated by the bulky trifluoromethyl group at the ortho position. Taft's steric parameter (Es) quantifies these effects, with the CF₃ group having a value of -2.40 compared to -0.46 for fluorine.
The trifluoromethyl group creates significant steric hindrance near the reaction center, affecting:
Interestingly, research has shown that despite differences in van der Waals radii, CH₃, CH₂F, CHF₂, and CF₃ substituents have approximately the same ligand repulsive energies due to compensation by increases in bond length. This phenomenon affects how the trifluoromethyl group influences reactivity compared to other substituents.
Corrosive